3-Amino-1-benzothiophene-2-carboxylic acid
Overview
Description
3-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that contains a benzothiophene core with an amino group at the 3-position and a carboxylic acid group at the 2-position. Benzothiophenes are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It is known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
It is suggested that the compound interacts with its targets through the functional groups at positions 2 and 3 of the thiophene ring
Biochemical Pathways
Given the broad range of biological activities associated with benzothiophene derivatives , it can be inferred that multiple pathways may be influenced
Result of Action
Benzothiophene derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, and antifungal effects
Biochemical Analysis
Biochemical Properties
3-Amino-1-benzothiophene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. It can also affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to their inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution, thereby modulating its cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Amino-1-benzothiophene-2-carboxylic acid involves the reaction of 2-fluorobenzonitriles with S-(cyanomethyl) O-ethyl carbodithionate. This reaction is carried out in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent like DMSO (dimethyl sulfoxide). The reaction conditions are optimized to ensure the formation of the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield. This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The carboxylic acid group can undergo condensation reactions to form amides and esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols, sulfides, and thiourea are commonly used.
Condensation Reactions: Reagents like carbodiimides and acid chlorides are used for amide and ester formation.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
3-Amino-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including antimicrobial, antitumor, and antifungal agents.
Organic Synthesis: It is used in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Research: The compound is studied for its potential biological activities and interactions with various biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid: Similar structure with an additional bromine atom at the 6-position.
3-Amino-1-benzothiophene-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-amino-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMBCKNGJAKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371649 | |
Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40142-71-0 | |
Record name | 3-Amino-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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